17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, (4alpha,8alpha,12alpha,13R,14S)-
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Description
17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, (4alpha,8alpha,12alpha,13R,14S)- is a useful research compound. Its molecular formula is C24H34O6 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, (4alpha,8alpha,12alpha,13R,14S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, (4alpha,8alpha,12alpha,13R,14S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, commonly referred to as Maleopimaric acid, is a complex organic compound with significant biological activity. This article explores its chemical properties, biological functions, and potential applications based on diverse research findings.
- Molecular Formula : C24H34O6
- Molecular Mass : 418.52 g/mol
- CAS Registry Number : 125-66-6
- Melting Point : 170-179 °C (decomposition)
1. Metabolic Pathways
The compound is involved in various metabolic pathways, particularly within the tricarboxylic acid (TCA) cycle. It acts as an intermediate that can influence energy production and metabolic regulation in cells.
2. Immunomodulatory Effects
Research indicates that derivatives of tricarboxylic acids can modulate immune responses. For instance:
- Citrate , a TCA cycle intermediate, has been shown to inhibit pyruvate dehydrogenase and succinate dehydrogenase at high concentrations, affecting ATP production and immune activation pathways .
- The compound's structural analogs have demonstrated potential immunosuppressive properties by regulating inflammatory responses in macrophages and other immune cells .
3. Antioxidant Properties
The antioxidant capabilities of Maleopimaric acid derivatives have been documented. They can scavenge reactive oxygen species (ROS) and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage during inflammatory processes.
Study on Immunosuppressive Properties
A study published in the Journal of Immunology highlighted that modified itaconates derived from TCA intermediates could inhibit pro-inflammatory cytokine production in macrophages. This suggests that similar compounds like Maleopimaric acid could play a role in developing anti-inflammatory therapies .
Effects on Cancer Cells
Research has shown that tricarboxylic acids can influence cancer cell metabolism. A study indicated that certain derivatives could inhibit tumor growth by altering metabolic pathways essential for cancer cell survival and proliferation .
Data Table: Comparison of Biological Activities
Properties
IUPAC Name |
5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6/c1-12(2)14-11-24-9-6-15-22(3,7-5-8-23(15,4)21(29)30)16(24)10-13(14)17(19(25)26)18(24)20(27)28/h11-13,15-18H,5-10H2,1-4H3,(H,25,26)(H,27,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYRCOIAFZBLBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC23CCC4C(C2CC1C(C3C(=O)O)C(=O)O)(CCCC4(C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125-66-6 |
Source
|
Record name | 17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, (4.alpha.,8.alpha.,12.alpha.,13R,14S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
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